molecular formula C13H11N3O2S B2889705 2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 1798420-79-7

2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2889705
CAS No.: 1798420-79-7
M. Wt: 273.31
InChI Key: FWTHXMJMNMFEBU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The thiazole ring is also aromatic and can undergo similar reactions. The cyano group can act as a nucleophile or be converted into other functional groups. The amide group can participate in various reactions such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and amide groups could make this compound soluble in polar solvents. The compound could have a relatively high melting point due to the presence of the aromatic rings and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

A notable application of compounds similar to "2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide" lies in the field of heterocyclic chemistry. These compounds are utilized as precursors in the synthesis of a diverse array of heterocyclic compounds. For example, the synthesis of 3-amino-4-(1-amino-2-cyanovinyl)furazans demonstrates how such compounds can undergo condensation reactions to form polyfunctional enaminonitriles. These intermediates are crucial for the synthesis of pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, showcasing their role in the development of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Strizhenko et al., 2020).

Green Chemistry and Biocatalysis

Another significant application is in the realm of green chemistry and biocatalysis, where these compounds are substrates for enantioselective reactions. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights an eco-friendly approach to synthesizing chiral compounds. This process not only exemplifies the use of renewable biocatalysts but also contributes to the advancement of sustainable chemical synthesis by achieving high yields and enantioselectivity in the production of (R)-2-cyano-3-(furan-2-yl)propanamide (Jimenez et al., 2019).

Molecular and Electronic Characterization

Research into the molecular and electronic characterization of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has been conducted to explore their structural, electronic properties, and antimicrobial activity. Through experimental methods like IR, NMR, and XRD, alongside theoretical density functional theory (DFT) modelling, these studies provide insights into the compound's potential for pharmaceutical applications. This multidisciplinary approach combining chemistry with computational modeling significantly advances our understanding of the structure-activity relationships in these compounds (Cakmak et al., 2022).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, such as the diels–alder reactions , which can lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, high temperatures can increase the rate of chemical reactions, while changes in pH can affect the ionization state of the compound, influencing its absorption and distribution.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-9-8-19-12(16-9)7-15-13(17)10(6-14)5-11-3-2-4-18-11/h2-5,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTHXMJMNMFEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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